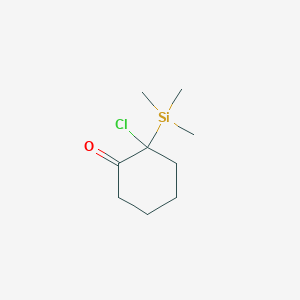
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one is an organosilicon compound that features a cyclohexanone ring substituted with a chloro group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one typically involves the chlorination of 2-(trimethylsilyl)cyclohexanone. One common method is the reaction of 2-(trimethylsilyl)cyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-(Trimethylsilyl)cyclohexanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents such as methanol or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Major Products
Substitution: Formation of 2-(trimethylsilyl)cyclohexanone derivatives.
Elimination: Formation of 2-(trimethylsilyl)cyclohexene.
Reduction: Formation of 2-(trimethylsilyl)cyclohexanol.
Applications De Recherche Scientifique
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Catalysis: Employed in catalytic reactions to enhance reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one involves its reactivity towards nucleophiles and bases. The chloro group acts as a leaving group in substitution and elimination reactions, while the carbonyl group can participate in reduction reactions. The trimethylsilyl group provides steric hindrance and influences the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)cyclohexanone: Lacks the chloro group, making it less reactive in substitution reactions.
2-Chlorocyclohexanone: Lacks the trimethylsilyl group, resulting in different steric and electronic properties.
2-(Trimethylsilyl)cyclohexene: An elimination product of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one.
Propriétés
Numéro CAS |
92120-18-8 |
|---|---|
Formule moléculaire |
C9H17ClOSi |
Poids moléculaire |
204.77 g/mol |
Nom IUPAC |
2-chloro-2-trimethylsilylcyclohexan-1-one |
InChI |
InChI=1S/C9H17ClOSi/c1-12(2,3)9(10)7-5-4-6-8(9)11/h4-7H2,1-3H3 |
Clé InChI |
QOEHOLUTAVTROA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CCCCC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



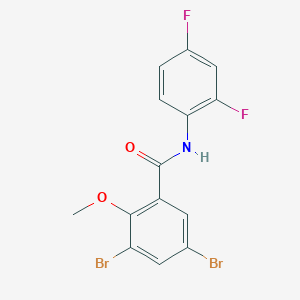
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
silyl](/img/structure/B14349844.png)
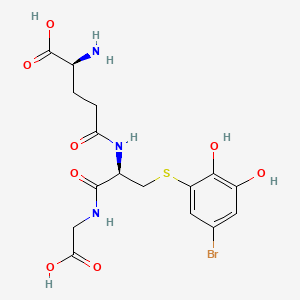


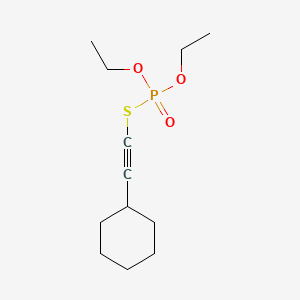
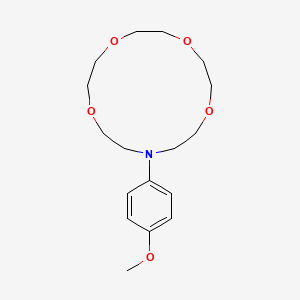
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
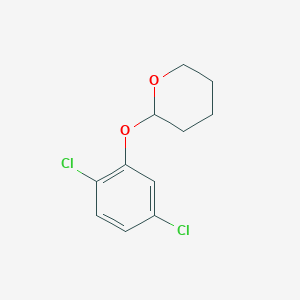
![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
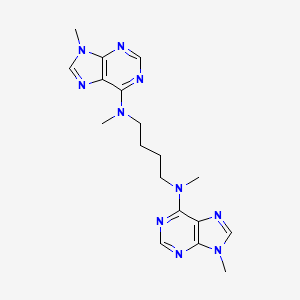
![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
